molecular formula C20H18IN3O3S2 B11096619 2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone

2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone

Cat. No.: B11096619
M. Wt: 539.4 g/mol
InChI Key: ZSGXRQWXWHSNRL-UHFFFAOYSA-N
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Description

2-[(6-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE is a complex organic compound that features a benzothiazole core, a morpholine ring, and a hydroxy-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carbonyl compounds.

    Introduction of the Hydroxy-Iodophenyl Group: This step may involve electrophilic substitution reactions to introduce the iodine atom and subsequent hydroxylation.

    Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the benzothiazole core.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinones, iodophenols.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential use in treating diseases such as cancer and infections.

    Diagnostics: Used in imaging techniques due to the presence of iodine.

Industry

    Materials Science: Utilized in the development of new materials with specific properties.

    Chemical Sensors: Employed in the design of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 2-[(6-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-ETHANONE: Lacks the morpholine ring, which may affect its biological activity.

    2-[(6-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-PIPERIDINO-1-ETHANONE: Contains a piperidine ring instead of morpholine, leading to different chemical properties.

Uniqueness

The presence of the morpholine ring in 2-[(6-{[(E)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18IN3O3S2

Molecular Weight

539.4 g/mol

IUPAC Name

2-[[6-[(2-hydroxy-5-iodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H18IN3O3S2/c21-14-1-4-17(25)13(9-14)11-22-15-2-3-16-18(10-15)29-20(23-16)28-12-19(26)24-5-7-27-8-6-24/h1-4,9-11,25H,5-8,12H2

InChI Key

ZSGXRQWXWHSNRL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)I)O

Origin of Product

United States

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